2-(4-Amino-2-fluorophenoxy)benzonitrile
Overview
Description
“2-(4-Amino-2-fluorophenoxy)benzonitrile” is a chemical compound with the CAS Number: 1039334-67-2 . It has a molecular weight of 228.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C13H9FN2O/c14-11-7-10 (16)5-6-13 (11)17-12-4-2-1-3-9 (12)8-15/h1-7H,16H2" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” is a powder and is stored at room temperature .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, including derivatives of amino phenoxy benzonitrile, can distinguish specific ROS and have applications in studying the roles of hROS in various biological and chemical contexts Setsukinai et al., 2003.
Synthesis and Application of Novel Compounds
- High Performance Resins : Sheng et al. (2014) synthesized 4-Aminophenoxy phthalonitrile (APPH) and utilized it to catalyze the curing of resorcinol-based and bisphenol-A-based phthalonitrile monomers. The study highlights the potential of APPH in developing resins with outstanding thermal stability and mechanical properties Sheng et al., 2014.
- Environmental Applications : Genthner et al. (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium using isomeric fluorophenols as analogues. This study demonstrates the potential of fluorinated analogues in elucidating the mechanisms of aromatic compound transformation in environmental settings Genthner et al., 1989.
Advanced Materials Development
- Polymer Solar Cells : Jeong et al. (2011) investigated the effects of adding a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), to polymer solar cells. The study found that ATMB improved the power conversion efficiency of the cells, indicating its potential as an additive for enhancing solar cell performance Jeong et al., 2011.
Analytical Chemistry
- Selective Discrimination of Thiophenols : Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, incorporating an amino benzonitrile derivative, demonstrates the utility of such compounds in sensitive and selective detection techniques critical in environmental and biological sciences Wang et al., 2012.
Properties
IUPAC Name |
2-(4-amino-2-fluorophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-11-7-10(16)5-6-13(11)17-12-4-2-1-3-9(12)8-15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCBMXFEHUHNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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